2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide
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Overview
Description
2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide is an organic compound that belongs to the class of phenylmorpholines. This compound contains a morpholine ring and a benzene ring linked through a carbon-nitrogen bond.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the mitogen-activated protein kinase 14 (mapk14) . MAPK14 is a protein-serine/threonine kinase that plays a crucial role in cellular processes such as inflammation, differentiation, cell growth, and apoptosis .
Mode of Action
It’s likely that it interacts with its target protein, potentially mapk14, to inhibit its function . This inhibition could lead to changes in the cellular processes controlled by MAPK14, such as cell growth and apoptosis .
Biochemical Pathways
Given that mapk14 is involved in various cellular processes, it’s plausible that ccg-350322 could affect pathways related to inflammation, differentiation, cell growth, and apoptosis .
Pharmacokinetics
Similar compounds have been found to have a long residence time on target and a longer half-life . These properties could potentially impact the bioavailability of CCG-350322.
Result of Action
Given its potential inhibition of mapk14, it could potentially affect cellular processes such as inflammation, differentiation, cell growth, and apoptosis .
Preparation Methods
The synthesis of 2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide typically involves the condensation of 2-fluorobenzoic acid with 2-(morpholin-4-yl)pyrimidine-5-amine. The reaction is carried out under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Chemical Reactions Analysis
2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide can be compared with other similar compounds, such as:
3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide: This compound also contains a morpholine ring and a benzene ring, but with different substituents and structural features.
4-(4-fluoro-2-nitrophenyl)morpholine: This compound has a similar morpholine ring but differs in the position and type of substituents on the benzene ring.
4-(2-fluoro-4-nitrophenyl)morpholine: Similar to the previous compound, it contains a morpholine ring with different substituents on the benzene ring.
Properties
IUPAC Name |
2-fluoro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c16-13-4-2-1-3-12(13)14(21)19-11-9-17-15(18-10-11)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOUFOZDBXAEDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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